molecular formula C10H12O3 B1347342 2,4-Dimethoxy-6-methylbenzaldehyde CAS No. 7149-90-8

2,4-Dimethoxy-6-methylbenzaldehyde

Cat. No.: B1347342
CAS No.: 7149-90-8
M. Wt: 180.2 g/mol
InChI Key: RTRFTGJNWSOWPO-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is characterized by the presence of two methoxy groups and a methyl group attached to a benzaldehyde core. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-6-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the formylation of 2,4-dimethoxytoluene using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired aldehyde.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

2,4-Dimethoxy-6-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-methylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that participate in further chemical transformations. The methoxy groups influence the electron density of the aromatic ring, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxy-6-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both methoxy and methyl groups on the benzaldehyde core allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2,4-dimethoxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRFTGJNWSOWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291005
Record name 2,4-Dimethoxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-90-8
Record name 2,4-Dimethoxy-6-methylbenzaldehyde
Source DTP/NCI
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Record name 2,4-Dimethoxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-6-methylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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